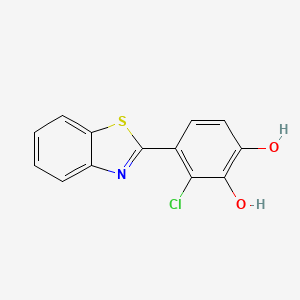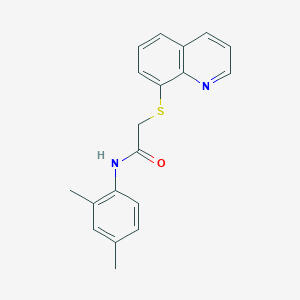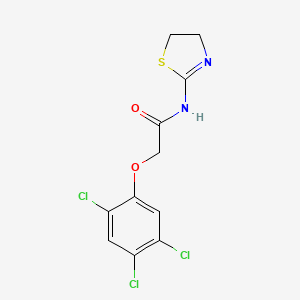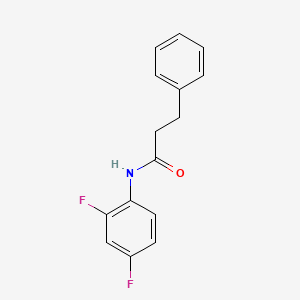![molecular formula C16H17NO3 B5767381 N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline, also known as MDMA, is a psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. Although MDMA has been used recreationally, it has also been studied for its potential therapeutic benefits.
作用机制
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are associated with mood regulation, pleasure, and arousal. The increased release of these neurotransmitters is thought to be responsible for the euphoric and empathogenic effects of this compound.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin, which is associated with social bonding and trust. These effects contribute to the feelings of euphoria and empathy experienced by users.
实验室实验的优点和局限性
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline has several advantages and limitations for use in lab experiments. One advantage is its ability to increase empathy and reduce fear, which may be beneficial in studying social behavior and anxiety. However, this compound also has several limitations, including its potential for abuse and neurotoxicity. These limitations must be taken into consideration when designing experiments involving this compound.
未来方向
There are several future directions for research involving N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline. One area of interest is its potential use in the treatment of other psychiatric disorders, such as depression and addiction. Additionally, further research is needed to fully understand the long-term effects of this compound use and its potential for neurotoxicity. Finally, more studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
In conclusion, this compound is a synthetic compound that has gained popularity for its euphoric and empathogenic effects. Although it has been used recreationally, it has also been studied for its potential therapeutic benefits. This compound works by increasing the release of neurotransmitters in the brain and has several biochemical and physiological effects. While it has advantages for use in lab experiments, it also has limitations that must be taken into consideration. Finally, there are several future directions for research involving this compound, including its potential use in the treatment of other psychiatric disorders and further studies on its long-term effects.
合成方法
The synthesis of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline involves several steps, including the condensation of 3,4-methylenedioxyphenylacetone with methylamine, followed by reduction with sodium borohydride. The resulting product is then purified and crystallized to yield this compound.
科学研究应用
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline has been studied for its potential therapeutic benefits, including its use in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Several clinical trials have been conducted, and the results have been promising. This compound has been shown to increase empathy and reduce fear, which may be beneficial in treating PTSD.
属性
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-5-3-4-6-13(11)17-9-12-7-14(18-2)16-15(8-12)19-10-20-16/h3-8,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMWPJOMMRUZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC3=C(C(=C2)OC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5767307.png)

![ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5767328.png)
![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)

![N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5767342.png)
![3-allyl-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5767348.png)

![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B5767366.png)

![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)
![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)

